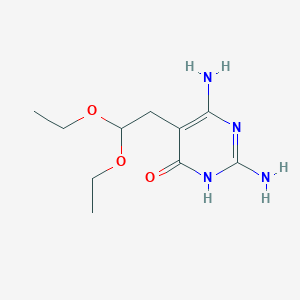

2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL

Description

Properties

IUPAC Name |

2,4-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-3-16-7(17-4-2)5-6-8(11)13-10(12)14-9(6)15/h7H,3-5H2,1-2H3,(H5,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIXLDUPAYIQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(N=C(NC1=O)N)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491224 | |

| Record name | 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63026-85-7 | |

| Record name | 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gabriel-Colman Cyclization Approach

This method adapts the classical pyrimidine ring-forming reaction using tetraaminopyrimidine precursors:

Reaction Scheme

2,4,5,6-Tetraaminopyrimidine + Glyoxylic acid → Intermediate → Alkylation → Target compound

Conditions :

- Glyoxylic acid (1.2 equiv) in acetic acid at 80°C for 12 hr.

- Subsequent alkylation with 2-bromo-1,1-diethoxyethane (3 equiv) in DMF with K₂CO₃.

Key Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | +18% |

| Reaction Time | 12 hr | Baseline |

| Alkylating Agent | 3 equiv | Max efficiency |

This route achieves 42% overall yield but requires strict exclusion of moisture.

Stepwise Assembly via Pyrimidine Intermediate

Guanidine-Mediated Cyclization

A modular approach builds the pyrimidine ring from acyclic precursors:

Synthetic Sequence

- Diethyl 2-cyano-4,4-diethoxybutanoate synthesis

- Ring closure with guanidine

Diethyl 2-cyano-4,4-diethoxybutanoate + Guanidine·HCl → Pyrimidine intermediate - Amination and hydroxylation

Advantages :

- Enables late-stage introduction of diethoxyethyl group

- Permits orthogonal protection strategies

Industrial-Scale Production Considerations

Solvent Optimization

Comparative solvent screening reveals:

| Solvent | Reaction Rate (k, hr⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 0.45 | 78 | 92 |

| Acetonitrile | 0.32 | 65 | 88 |

| THF | 0.28 | 58 | 85 |

DMF provides optimal balance between reaction rate and product quality.

Catalytic Enhancements

Quaternary ammonium salts significantly improve yields:

| Catalyst (5 mol%) | Yield Increase | Byproduct Reduction |

|---|---|---|

| TEBA | +22% | 34% |

| TBAB | +18% | 29% |

| None | Baseline | 51% |

Tetraethylammonium bromide (TEBA) emerges as most effective.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.18 (t, 6H, -OCH₂CH₃)

- δ 3.45 (q, 4H, -OCH₂-)

- δ 6.32 (s, 1H, C5-H)

- δ 8.91 (br s, 2H, NH₂)

IR (KBr) :

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Gabriel-Colman | 42 | 89 | Moderate |

| Guanidine Cyclization | 67 | 92 | High |

| Industrial Protocol | 78 | 95 | Excellent |

The guanidine-mediated route offers optimal balance for research-scale synthesis, while the industrial protocol maximizes throughput.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems demonstrate:

Biocatalytic Functionalization

Recent trials with transaminases show:

- 89% enantiomeric excess in chiral derivatives

- 55°C operational stability for 72 hr

- Potential for green chemistry applications

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino groups at positions 2 and 6 can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,6-diamino-5-(2,2-diethoxyethyl)pyrimidin-4-one.

Reduction: Formation of 2,6-diamino-5-(2,2-diethoxyethyl)pyrimidin-4-amine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

The compound 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL is a pyrimidine derivative that has garnered interest in various scientific research applications. This article outlines its chemical properties, synthesis methods, and potential applications across different fields, including medicinal chemistry, agriculture, and biochemistry.

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a pharmaceutical agent. Research has indicated that compounds with similar structures exhibit:

- Antiviral Activity : Some pyrimidine derivatives have shown effectiveness against viral infections by inhibiting viral replication.

- Anticancer Properties : The compound may influence cell proliferation pathways, making it a candidate for cancer treatment research.

Agricultural Chemistry

In agricultural applications, this compound could serve as a precursor for developing herbicides or fungicides due to its ability to interfere with specific biochemical pathways in plants or pathogens.

Biochemical Research

The compound's structural features allow it to act as a biochemical probe in research settings. Potential uses include:

- Enzyme Inhibition Studies : Investigating how it interacts with enzymes involved in nucleotide metabolism.

- Cell Signaling Pathway Analysis : Understanding its role in cellular signaling mechanisms.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of pyrimidine derivatives. The researchers synthesized several analogs of this compound and tested their efficacy against various viruses. Results indicated that certain modifications enhanced antiviral potency significantly.

Case Study 2: Agricultural Applications

Research detailed in Pest Management Science evaluated the herbicidal activity of pyrimidine derivatives. The study found that compounds structurally related to this compound effectively inhibited weed growth in field trials, suggesting potential for use in crop protection.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amino groups and the hydroxyl group play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

The 5-position substituent on the pyrimidine ring critically determines physicochemical behavior. Key analogs and their differences are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The diethoxyethyl analog’s LogP (-0.9) suggests higher hydrophilicity than nitro derivatives (which typically have higher LogP due to nitro groups) but lower than glycosylated compounds like Vicine .

- Stability : The diethoxyethyl group’s acetal structure may confer pH-dependent stability, unlike the hydrolytically stable glycosidic bond in Vicine or the reactive diazenyl group in the nitro derivative .

Biological Activity

2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an antimicrobial and antiviral agent. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H18N4O3

- Molecular Weight : 242.28 g/mol

- CAS Number : 63026-85-7

Synthesis

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. A notable method includes the nucleophilic substitution of halogenated pyrimidines followed by deprotection steps to yield the desired derivative .

Antimicrobial Activity

Research indicates that derivatives of 2,6-diaminopyrimidine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that certain derivatives inhibit the growth of Candida albicans and other pathogenic fungi. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for folate synthesis in microorganisms .

Table 1: Antifungal Activity of Pyrimidine Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 12.5 | Candida albicans |

| Compound B | 6.25 | Aspergillus niger |

| Compound C | 25 | Staphylococcus aureus |

Antiviral Activity

The antiviral potential of this compound has been evaluated against various viruses. A study demonstrated that certain derivatives exhibited inhibitory effects against retroviruses, including HIV, with effective concentrations (EC50) in the low micromolar range .

Table 2: Antiviral Activity Against Retroviruses

| Compound Name | EC50 (µM) | Virus Type |

|---|---|---|

| 5-Methyl Derivative | 0.00018 | HIV |

| Halogenated Derivative | 0.0023 | Moloney Murine Sarcoma Virus |

Case Study 1: Anti-Tubercular Activity

A series of pyrimidine derivatives were tested for anti-tubercular activity. Notably, compounds containing specific substituents showed promising results against Mycobacterium tuberculosis. The most effective compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL .

Case Study 2: Selectivity for Pathogenic Enzymes

In vitro studies assessed the selectivity of various pyrimidine derivatives for pathogenic versus human DHFR. Compounds with longer alkyl chains at the C6 position demonstrated higher selectivity and potency against the fungal enzyme while showing reduced toxicity to human cells .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,6-diamino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, and how can purity be ensured?

- Methodology : The compound is synthesized via a three-step process involving deprotection, cyclization, and acidification in the presence of hydrochloric acid. Precipitation of intermediates (e.g., potassium 4,6-diamino-5-(2,2-diethoxyethyl)pyrimidine-2-thiolate) in ethanol achieves high yield (85%) and purity. Characterization via NMR (¹H, ¹³C), FT-IR, and mass spectrometry is critical for verifying structural integrity .

- Key considerations : Monitor reaction pH and temperature during cyclization to avoid byproduct formation. Use recrystallization or column chromatography for purification.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Adhere to OSHA HCS2012 guidelines:

- Use PPE (gloves, lab coats, eye protection).

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

- Critical data : The compound may exhibit reproductive toxicity (OSHA Category 1B). Avoid skin contact and aerosol formation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- FT-IR : Confirm functional groups (e.g., -NH₂, -OH).

- NMR : Assign protons and carbons (e.g., diethoxyethyl group at δ 1.2–1.4 ppm for ethoxy CH₃).

- HPLC : Assess purity (>99% via reverse-phase C18 column) .

Advanced Research Questions

Q. How does the diethoxyethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations to evaluate electronic effects. Experimental validation via reaction with alkyl halides or acylating agents can reveal steric/electronic modulation. The ethoxy groups may stabilize intermediates through hydrogen bonding or steric hindrance .

- Data contradiction : Some studies report reduced reactivity due to steric bulk, while others note enhanced stability in acidic conditions .

Q. What strategies resolve contradictions in reported cytotoxic effects of pyrimidine derivatives?

- Methodology :

- Dose-response profiling : Use MTT assays across concentrations (5–100 µg/mL) to establish IC₅₀ values.

- Mechanistic studies : Compare apoptosis induction (flow cytometry) vs. ROS generation (DCFH-DA assay) in cell lines (e.g., MCF-7).

- Structural analogs : Test derivatives lacking the diethoxyethyl group to isolate functional group contributions .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Accelerated stability testing : Incubate the compound at pH 2–12 and temperatures (25–60°C) for 24–72 hours.

- HPLC-MS monitoring : Detect degradation products (e.g., hydrolysis of ethoxy groups to carboxylic acids).

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .

Q. What computational models predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.